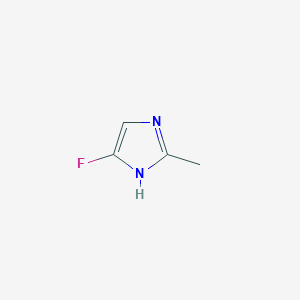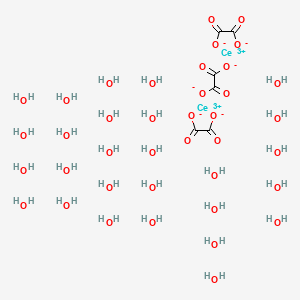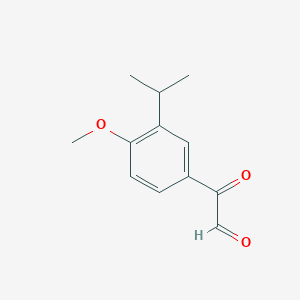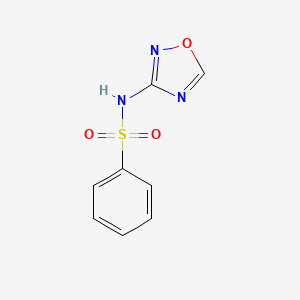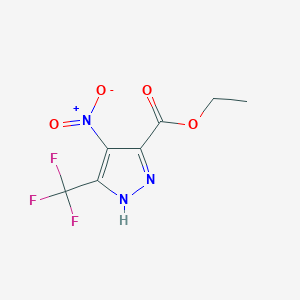![molecular formula C13H15N5O B13121794 N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B13121794.png)
N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Azabicyclo[221]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide is a complex organic compound that features a unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the palladium-catalyzed reactions and subsequent functionalization steps to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while substitution reactions could produce a variety of functionalized compounds.
科学研究应用
N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism by which N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
2-Azabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and are used in various chemical reactions.
Imidazo[1,2-a]pyrazine derivatives: These compounds have similar core structures and are investigated for their biological activities.
Uniqueness
N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide is unique due to its combination of the bicyclic 2-azabicyclo[2.2.1]heptane structure with the imidazo[1,2-a]pyrazine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C13H15N5O |
|---|---|
分子量 |
257.29 g/mol |
IUPAC 名称 |
N-(2-azabicyclo[2.2.1]heptan-6-yl)imidazo[1,2-a]pyrazine-6-carboxamide |
InChI |
InChI=1S/C13H15N5O/c19-13(17-10-4-8-3-9(10)15-5-8)11-7-18-2-1-14-12(18)6-16-11/h1-2,6-10,15H,3-5H2,(H,17,19) |
InChI 键 |
FFPNTORLXAYBLH-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC(C1NC2)NC(=O)C3=CN4C=CN=C4C=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


